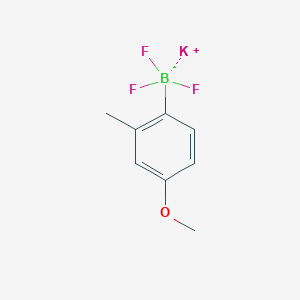

Potassium (4-methoxy-2-methylphenyl)trifluoroborate

Description

BenchChem offers high-quality Potassium (4-methoxy-2-methylphenyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (4-methoxy-2-methylphenyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(4-methoxy-2-methylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O.K/c1-6-5-7(13-2)3-4-8(6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGXEKTTXCIUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)OC)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660126 | |

| Record name | Potassium trifluoro(4-methoxy-2-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-69-7 | |

| Record name | Borate(1-), trifluoro(4-methoxy-2-methylphenyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(4-methoxy-2-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of Potassium (4-methoxy-2-methylphenyl)trifluoroborate

[1][2]

Executive Summary

Potassium (4-methoxy-2-methylphenyl)trifluoroborate (CAS 850623-69-7) represents a specialized class of organoboron reagents known as "Molander Salts."[1] Unlike their boronic acid counterparts, which are prone to protodeboronation and trimerization (boroxine formation), this trifluoroborate salt offers exceptional air and moisture stability.[1][2] Its structural uniqueness lies in the ortho-methyl substitution, which introduces controlled steric bulk, and the para-methoxy group, which provides electronic activation.[1] This guide details its physicochemical profile, synthesis, and utility as a robust partner in palladium-catalyzed cross-coupling reactions, specifically addressing the challenges of sterically hindered substrates.[1]

Chemical Identity & Structural Analysis[1][2][4]

This compound is an air-stable, crystalline solid.[1][3] The trifluoroborate moiety (

Table 1: Physicochemical Constants

| Property | Value |

| Chemical Name | Potassium (4-methoxy-2-methylphenyl)trifluoroborate |

| CAS Number | 850623-69-7 |

| Molecular Formula | |

| Molecular Weight | 228.06 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | > 250 °C (Decomposes without melting) |

| Solubility | Soluble in Acetone, Acetonitrile, Methanol, Water (hot).[1][3] Insoluble in |

| Hybridization (B) |

Synthesis & Preparation Protocol

The synthesis of potassium (4-methoxy-2-methylphenyl)trifluoroborate is typically achieved via the treatment of the corresponding boronic acid or ester with potassium bifluoride (

Reaction Workflow

The transformation converts the Lewis-acidic,

Figure 1: Synthetic pathway for the conversion of arylboronic acids to potassium aryltrifluoroborates.

Detailed Protocol

-

Dissolution: Dissolve (4-methoxy-2-methylphenyl)boronic acid (1.0 equiv) in a minimal amount of Methanol (

). -

Reagent Addition: Add a saturated aqueous solution of Potassium Bifluoride (

, 3.5 equiv) dropwise. The reaction is slightly exothermic.[1] -

Reaction: Stir the mixture vigorously at room temperature for 2 hours. A thick white precipitate will form.[1]

-

Isolation: Concentrate the mixture in vacuo to remove methanol. Filter the solid and wash with cold acetone (to dissolve the product) or wash with minimal water/ether to remove excess inorganic salts.[1]

-

Purification: Dissolve the crude solid in hot acetone or acetonitrile. Filter while hot to remove insoluble inorganic fluorides (

,

Chemical Reactivity & Mechanistic Insight[1][2]

The utility of this compound in Suzuki-Miyaura coupling relies on a "slow-release" mechanism.[1] The trifluoroborate itself is not the active transmetallating species.[1] Under basic hydrolysis conditions, it slowly releases the active boronic acid (or boronate) in equilibrium, maintaining a low but constant concentration of the active species.[1] This prevents side reactions like protodeboronation, which is critical for ortho-substituted arenes like this one.[1]

Mechanism: Hydrolysis Equilibrium

The sterically demanding 2-methyl group slows the rate of hydrolysis compared to unhindered analogs, often requiring slightly higher water content or temperature in the coupling reaction.[1]

Figure 2: Stepwise hydrolysis mechanism releasing the active boronic acid species for catalysis.

Application: Suzuki-Miyaura Cross-Coupling[1][2][3][4][5][6]

Potassium (4-methoxy-2-methylphenyl)trifluoroborate is particularly valuable when coupling with electron-deficient aryl chlorides or triflates.[1] The ortho-methyl group imposes steric hindrance, necessitating the use of bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos) to facilitate the transmetallation step.[1]

Optimized Coupling Protocol (Hindered Substrate)

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

Trifluoroborate Salt (1.05 equiv)[1]

-

Catalyst:

(2 mol%)[1] -

Ligand: RuPhos or SPhos (4 mol%)[1]

-

Base:

(3.0 equiv)[1] -

Solvent: Toluene/

(3:[1]1) or

Procedure:

-

Charge: Add the trifluoroborate salt, aryl halide, base, and Pd/Ligand system to a reaction vial.

-

Degas: Purge the vial with Argon or Nitrogen (3 cycles).

-

Solvent: Add the degassed solvent mixture.[1] The presence of water is mandatory to facilitate the hydrolysis of the

group.[1] -

Heat: Heat to 80–100 °C for 12–24 hours. The higher temperature helps overcome the energy barrier imposed by the ortho-methyl steric clash.[1]

-

Workup: Cool, dilute with EtOAc, wash with water/brine, and purify via column chromatography.

Handling, Storage & Safety

Stability Profile

-

Air/Moisture: Highly stable.[1][2][4] Can be stored on an open benchtop for extended periods without degradation.[1]

-

Shelf Life: Indefinite when stored in a cool, dry place.[1]

Safety Precautions (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust.[1] While the C-B bond is robust, the fluoride content requires standard precautions to avoid contact with strong acids (which could generate HF traces, though unlikely under normal use).[1]

References

-

Molander, G. A., & Bernardi, C. R. (2002).[1][5] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.[1] Link[1]

-

Molander, G. A., & Bio, M. (2002).[1] Palladium-Catalyzed Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Organic Letters, 4(11), 1867–1870.[1] Link[1]

-

Darses, S., & Genêt, J. P. (2008).[1] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[1] Link[1]

-

PubChem Compound Summary. (2025). Potassium (4-methoxy-2-methylphenyl)trifluoroborate (CID 44717233).[1] National Center for Biotechnology Information.[1] Link[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

Sources

- 1. Potassium (4-methoxy-2-methylphenyl)trifluoroborate | C8H9BF3KO | CID 44717233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

Technical Guide: Potassium (4-methoxy-2-methylphenyl)trifluoroborate

CAS Number: 850623-69-7 Synonyms: Potassium trifluoro(4-methoxy-2-methylphenyl)borate; Molander Salt (derivative) Molecular Formula: C₈H₉BF₃KO Molecular Weight: 228.06 g/mol [1]

Executive Summary

Potassium (4-methoxy-2-methylphenyl)trifluoroborate (CAS 850623-69-7) is a robust, air- and moisture-stable organoboron reagent used primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Belonging to the class of compounds known as "Molander salts," this reagent serves as a superior alternative to its corresponding boronic acid, (4-methoxy-2-methylphenyl)boronic acid, which is prone to protodeboronation and trimerization (boroxine formation).

This guide details the physicochemical properties, synthesis, and application of CAS 850623-69-7 in medicinal chemistry. It specifically addresses the "slow-release" mechanism that enhances cross-coupling efficiency and provides validated protocols for its use in synthesizing sterically hindered biaryl scaffolds common in drug discovery.[1]

Chemical & Physical Characterization[2][3]

Structural Analysis

The molecule consists of a tetracoordinate boron center bonded to three fluoride atoms and one aryl group (4-methoxy-2-methylphenyl).[1] The potassium cation balances the negative charge on the boron complex.[1]

-

Steric Profile: The ortho-methyl group introduces steric bulk near the reaction center, which can challenge standard coupling conditions but is valuable for restricting rotation in biaryl drug targets (atropisomerism).[1]

-

Electronic Profile: The para-methoxy group is an electron-donating group (EDG), increasing the nucleophilicity of the aryl ring once the active boronic acid species is generated.

Stability & Solubility Data

| Property | Description | Advantage |

| State | Crystalline Solid | Easy handling/weighing compared to oily boronate esters.[1] |

| Stability | Air/Moisture Stable | Indefinite shelf life; no glovebox required.[1] |

| Solubility | Soluble in Acetone, MeOH, H₂O | Compatible with "green" aqueous coupling conditions.[1] |

| Stoichiometry | Monomeric (1:1 salt) | Precise stoichiometry unlike boronic acids (which vary with dehydration).[1] |

Mechanism of Action: The "Slow-Release" Strategy

Unlike boronic acids, potassium organotrifluoroborates are not directly transmetallated to palladium.[1] They must first undergo hydrolysis to release the active boronic acid species in situ.[1] This rate-limiting hydrolysis step is critical for success, as it maintains a low standing concentration of the active species, minimizing side reactions such as homocoupling or protodeboronation.[1]

Mechanistic Pathway (DOT Visualization)

Figure 1: The mechanistic pathway of potassium organotrifluoroborates in cross-coupling.[1][2][3][4] The salt acts as a protected reservoir.

Experimental Protocols

Synthesis of CAS 850623-69-7

Rationale: While commercially available, in-house synthesis ensures purity and is cost-effective for large-scale campaigns.[1] The method utilizes potassium bifluoride (KHF₂) to convert the boronic acid or ester.[1][2]

Reagents:

-

(4-Methoxy-2-methylphenyl)boronic acid (1.0 equiv)[1]

-

Potassium bifluoride (KHF₂) (4.5 equiv)[1]

-

Solvent: Methanol (MeOH) / Water (H₂O)[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of (4-methoxy-2-methylphenyl)boronic acid in 20 mL of MeOH.

-

Salt Formation: Prepare a saturated solution of KHF₂ (45 mmol) in distilled H₂O (~12 mL). Add this slowly to the boronic acid solution with vigorous stirring. A white precipitate may begin to form immediately.[1]

-

Reaction: Stir the suspension at room temperature for 1 hour. The conversion is typically quantitative.[1]

-

Concentration: Remove the methanol under reduced pressure (rotary evaporator) to leave a wet slurry.

-

Drying: Remove the remaining water under high vacuum or by lyophilization until a dry solid remains.[1]

-

Extraction: Extract the solid residue with hot acetone (3 x 20 mL). The inorganic salts (excess KHF₂, KCl) are insoluble in acetone and will remain behind.[1]

-

Precipitation: Concentrate the combined acetone extracts to a small volume (~10 mL) and induce precipitation by adding diethyl ether (40 mL).

-

Filtration: Filter the white crystalline solid, wash with ether, and dry under vacuum.[1]

Suzuki-Miyaura Coupling Application

Rationale: The ortho-methyl group in CAS 850623-69-7 creates steric hindrance.[1] Standard conditions (Pd(PPh₃)₄) may fail. We utilize a high-activity catalyst system (Pd(dppf)Cl₂) and a protic solvent system to facilitate the requisite hydrolysis.[1]

Workflow Diagram (DOT):

Figure 2: Optimized workflow for cross-coupling sterically hindered trifluoroborates.

Protocol:

-

Setup: In a reaction vial, combine CAS 850623-69-7 (1.0 equiv), the aryl bromide coupling partner (1.0 equiv), and K₂CO₃ (3.0 equiv).

-

Catalyst: Add Pd(dppf)Cl₂[1][5][6]·CH₂Cl₂ (0.02 equiv).[1][6]

-

Solvent: Add a degassed mixture of MeOH/H₂O (3:1 ratio). Note: The water is essential for the hydrolysis of the trifluoroborate.

-

Reaction: Seal the vial and heat to reflux (or 80°C) for 12 hours.

-

Workup: Dilute with water, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Safety & Handling (E-E-A-T)

Hazard Identification

-

Fluoride Content: While the organotrifluoroborate itself is relatively stable, its synthesis involves Potassium Bifluoride (KHF₂) , which is highly corrosive and toxic.[1] It releases HF upon contact with strong acids.[1]

-

Precaution: Use calcium gluconate gel as a first-aid measure for skin exposure during synthesis.[1]

-

-

Glassware Etching: Prolonged storage of solutions in glass may result in etching due to slow fluoride release.[1] Store bulk solids in plastic (HDPE) containers.

Storage Stability[2][9]

-

Hygroscopicity: Unlike boronic acids, this salt is not significantly hygroscopic.[1][7]

-

Shelf Life: Stable for >2 years at room temperature if kept dry.[1]

References

-

Molander, G. A., & Bernardi, C. R. (2002).[1][6] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.[1] Link[1]

-

Molander, G. A., & Ellis, N. (2007).[1][8] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1][3] Accounts of Chemical Research, 40(4), 275–286.[1] Link[1]

-

Darses, S., & Genêt, J. P. (2008).[1][8] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[1][8] Link[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

Sources

- 1. Potassium (4-methoxy-2-methylphenyl)trifluoroborate | C8H9BF3KO | CID 44717233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 7. DSpace [repository.upenn.edu]

- 8. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

Technical Guide: Structure Elucidation of Potassium (4-methoxy-2-methylphenyl)trifluoroborate

[1][2]

Executive Summary

Potassium (4-methoxy-2-methylphenyl)trifluoroborate is a specialized organoboron reagent used primarily in Suzuki-Miyaura cross-coupling reactions.[1] Unlike its boronic acid counterparts, this trifluoroborate salt offers enhanced stability toward air and moisture, making it a critical reagent for high-throughput screening and scale-up campaigns in drug discovery.[1][2][3]

However, the 2-methyl substituent introduces steric bulk that complicates synthesis and analysis.[1][2][3] Improper characterization often leads to the use of hydrolyzed (boronic acid) or protodeboronated impurities, which drastically reduce catalytic turnover.[2][3] This guide establishes a multi-modal analytical workflow to definitively confirm the structure, ensuring the integrity of the ortho-methyl group and the trifluoroborate anion.[3]

Synthesis Context & Impurity Profile

To understand the analytical requirements, one must understand the origin of the sample.[2][3] The compound is typically synthesized via the treatment of the corresponding boronic acid or pinacol ester with potassium bifluoride (

Key Impurities to Detect:

-

Residual Boronic Acid: Resulting from incomplete conversion or hydrolysis.

-

Pinacol/Pinacol Ester: If the precursor was an ester, residual pinacol is a common contaminant.[2][3]

-

Protodeboronated Arene: (3-methylanisole) resulting from C-B bond cleavage.[1]

-

Regioisomers: The 3-methyl isomer, which has distinct catalytic activity.[2]

Structural Analysis Strategy

The elucidation strategy relies on a "Triangulation Method" using NMR (

Proton NMR ( H NMR)

Solvent: Acetone-

Predicted Spectral Signature (Acetone-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.40 – 7.50 | Doublet ( | 1H | H-6 | Ortho to Boron; most deshielded aromatic proton.[1] |

| 6.65 – 6.75 | Singlet (broad) | 1H | H-3 | Isolated between Methyl (C2) and Methoxy (C4).[1][2][3] |

| 6.60 – 6.70 | Doublet ( | 1H | H-5 | Ortho to Methoxy; shielded by electron donation.[1] |

| 3.75 | Singlet | 3H | -OCH | Characteristic methoxy signal.[1] |

| 2.35 | Singlet | 3H | -CH | Ortho-methyl group.[1] Key differentiator from 4-OMe analog.[1][4][5] |

Diagnostic Check:

-

The H-3 Singlet: If H-3 appears as a doublet or triplet, you likely have the wrong regioisomer (e.g., the methyl is at position 3).[1][2][3]

-

Absence of Pinacol: Ensure no peaks exist at

1.20–1.30 ppm (characteristic of pinacol methyls).[2][3]

Fluorine & Boron NMR ( F & B)

These nuclei provide the "fingerprint" of the trifluoroborate anion (

-

Signal: A multiplet or broad singlet centered around -135 to -145 ppm .[1]

-

Diagnostic: A sharp singlet suggests free fluoride (

) or decomposition.[1][3] The signal should be slightly broad due to coupling with the quadrupolar Boron nucleus.

-

Signal: A broad quartet (or broad singlet if unresolved) centered at +2.0 to +4.0 ppm .[1][2][3]

-

Differentiation:

Mass Spectrometry (ESI-MS)

Since the compound is a salt (

Experimental Protocol: Characterization Workflow

Step 1: Sample Preparation[1][3][4]

-

Solvent Choice: Use Acetone-

for routine NMR.[1] It provides sharper lines for the quadrupolar nuclei than DMSO. Use DMSO- -

Concentration: Prepare a concentrated solution (~10-15 mg in 0.6 mL) to visualize the

C signals attached to Boron, which are often broadened into the baseline.[1][2] -

Tube Material: Standard borosilicate tubes are acceptable for routine analysis. For trace quantification of boron impurities, use quartz tubes to eliminate background boron signals from the glass.[2][3]

Step 2: Data Acquisition Sequence

Run experiments in this specific order to maximize efficiency:

- H NMR (16 scans): Assess purity and solvent residuals.

-

F NMR (uncoupled): Confirm presence of

- B NMR: Confirm tetracoordinate state.

- C NMR (1024+ scans): Long acquisition required to see the C-B carbon (broad lump ~140-150 ppm).[1][2][3]

Step 3: Stability Check

If the

Visualization: Analytical Logic Flow

The following diagram illustrates the decision-making process for confirming the structure and purity of the compound.

Caption: Analytical workflow for validating Potassium (4-methoxy-2-methylphenyl)trifluoroborate structure.

References

-

Molander, G. A., & Ellis, N. (2007).[2][3] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link[1][2][3]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2][3] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

Darses, S., & Genêt, J. P. (2008).[2][3] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link[1][2][3]

-

Molander, G. A., & Ham, J. (2006).[2][3][6][11] Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates.[6] Organic Letters.[6][11] Link[1][2][3]

Sources

- 1. (4-METHOXYCARBONYLMETHYLPHENYL)BORONIC ACID PINACOL ESTER(454185-98-9) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. (E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate [webbook.nist.gov]

- 5. boronmolecular.com [boronmolecular.com]

- 6. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. scbt.com [scbt.com]

- 11. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

Technical Guide: Stability and Handling of Potassium Aryltrifluoroborates

This guide serves as a definitive technical resource for the stability, handling, and characterization of potassium aryltrifluoroborates (

Executive Summary: The Stability-Reactivity Paradox

Potassium aryltrifluoroborates have superseded boronic acids in many pharmaceutical applications due to a unique "stability-reactivity paradox." Unlike boronic acids, which are prone to dehydration (boroxine formation) and oxidation,

However, they are kinetically inert in their trifluoroborate form. Their utility in Suzuki-Miyaura cross-coupling relies entirely on an in situ hydrolysis equilibrium that releases the active boronic acid species slowly. Mastering this guide means mastering the "Slow Release Strategy"—maintaining a reservoir of stable

Chemical Stability & Hydrolysis Mechanism

The Hydrolysis Equilibrium

The critical variable in handling

-

Solid State: Indefinitely stable at ambient temperature. Resistant to oxidative homocoupling.

-

Solution State (Neutral/Acidic): Metastable. Hydrolysis is acid-catalyzed.[1]

-

Solution State (Basic): Promotes the sequestration of fluoride (

), driving the equilibrium toward the boronic acid.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the stepwise hydrolysis and the "Acid-Base Paradox" identified by Lloyd-Jones et al., where base is required for the coupling but retards the initial acid-catalyzed hydrolysis step.

Figure 1: Stepwise hydrolysis of potassium aryltrifluoroborates. Note that the active transmetallating species is the boronic acid (or its ate-complex), not the trifluoroborate itself.

Stability Comparison Data

The following table contrasts

| Feature | Boronic Acids ( | Pinacol Esters ( | Trifluoroborates ( |

| Atmospheric Stability | Low (Oxidation/Dehydration) | High | Excellent (Indefinite) |

| Atom Economy | High | Low (High MW waste) | High |

| Crystallinity | Variable (often waxy) | Liquid or Solid | High (Free-flowing powder) |

| Purification | Difficult (Column/Cryst.) | Silica Gel Compatible | Precipitation (Non-chromatographic) |

| Solubility | Organic Solvents | Organic Solvents | Polar Aprotic / Water |

Handling, Storage, and Solubility

Storage Protocols

-

Shelf Life: Indefinite when stored in closed containers at room temperature.

-

Hygroscopicity: Generally non-hygroscopic. However, prolonged exposure to high humidity can cause surface clumping.

-

Recommendation: Store in glass or plastic vials. Unlike boronic acids, no refrigeration or inert atmosphere (Argon/Nitrogen) is required for storage.

Solubility Profile

salts are ionic, rendering them insoluble in non-polar solvents (Hexanes, Toluene, DCM) and soluble in polar media. This property is exploited for purification.| Solvent Class | Examples | Solubility | Application |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | Reaction medium, Purification (Dissolution) |

| Polar Protic | Water, Methanol | Moderate/High | Reaction cosolvent |

| Ethers | THF, Diethyl Ether, MTBE | Low/Insoluble | Purification (Precipitation antisolvent) |

| Non-Polar | Toluene, Hexanes, DCM | Insoluble | Washing impurities |

Analytical Characterization (NMR & MS)

Characterizing

NMR Spectroscopy[3][4]

-

F NMR: The diagnostic signal is a 1:1:1:1 quartet .

-

Cause: Coupling to the

B nucleus (Spin -

Chemical Shift: Typically

to

-

-

B NMR: The diagnostic signal is a 1:3:3:1 quartet .

-

Cause: Coupling to three equivalent

F nuclei (Spin -

Coupling Constant (

): Typically

-

-

Common Pitfall: Broadening of lines due to the quadrupolar relaxation of boron can sometimes obscure the coupling patterns. Using a solvent like acetone-

or DMSO-

Mass Spectrometry[1]

-

Method: Electrospray Ionization (ESI) in Negative Mode (

). -

Observation: The intact anion

is readily detected. This is a superior method for rapid reaction monitoring compared to TLC, which is often difficult due to the polarity of the salt.

Experimental Protocols

Protocol A: Synthesis of Potassium Aryltrifluoroborates

Rationale: Converting impure boronic acids to trifluoroborates is an excellent purification strategy.

-

Dissolution: Dissolve the arylboronic acid (1.0 equiv) in a minimal amount of Methanol (MeOH).

-

Fluorination: Add saturated aqueous

(3.0 - 4.0 equiv) slowly.-

Caution:

is corrosive to glass over time; use plasticware for long-term storage of the reagent, though short reactions in glass are acceptable.

-

-

Precipitation: Stir vigorously for 15–30 minutes. The mixture effectively becomes a slurry.

-

Concentration: Remove volatiles (MeOH) under reduced pressure (Rotavap).

-

Drying: You will be left with a white solid/paste. Dry under high vacuum to remove water.

-

Extraction (Critical Step): Add Acetone to the solid residue. The

product dissolves; inorganic salts ( -

Filtration: Filter the acetone mixture to remove inorganics.

-

Crystallization: Concentrate the acetone filtrate to a small volume and add Diethyl Ether or Pentane to precipitate the pure product. Filter and dry.

Protocol B: Standard Suzuki-Miyaura Coupling

Rationale: This protocol uses a biphasic system to manage the hydrolysis equilibrium.

-

Setup: Charge a reaction vial with

(1.0 equiv), Aryl Halide (1.0 equiv), and Base ( -

Catalyst: Add Pd catalyst (e.g.,

, 2-5 mol%). -

Solvent: Add a mixture of Toluene/Water (3:1) or THF/Water (3:1) .

-

Note: Water is mandatory . Without water, hydrolysis cannot occur, and the reaction will fail.

-

-

Reaction: Heat to 80–100°C. Vigorous stirring is essential to facilitate phase transfer and hydrolysis.

-

Workup: Cool to RT. Dilute with water and EtOAc. The product partitions into the organic layer; unreacted trifluoroborate remains in the aqueous layer (simplifying purification).

References

-

Molander, G. A., & Ellis, N. (2007).[3] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[4] Accounts of Chemical Research, 40(4), 275–286. Link

-

Darses, S., & Genêt, J. P. (2008).[3] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[3][5] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Butters, M., et al. (2011). Critical Assessment of the Stability of Potassium Aryltrifluoroborates. Organic Process Research & Development, 15(1), 123–129. Link

-

Perrin, D. M. (2012).[6] Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Journal of the American Chemical Society, 134(17), 7431-7441. Link

Sources

- 1. web.uvic.ca [web.uvic.ca]

- 2. escholarship.org [escholarship.org]

- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 4. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility & Handling of Potassium (4-methoxy-2-methylphenyl)trifluoroborate

[1][2]

Executive Summary & Compound Identity

Potassium (4-methoxy-2-methylphenyl)trifluoroborate (CAS: 850623-69-7) represents a class of organoboron reagents known as "Molander salts."[1][2] These compounds were developed to overcome the instability and difficult purification associated with boronic acids.[1][2]

For the researcher, the solubility of this compound presents a paradox : it acts as an organic reagent in cross-coupling reactions but possesses the physical properties of an inorganic salt. Understanding this duality is critical for reaction design, purification, and yield optimization.[1][2]

| Property | Detail |

| CAS Number | 850623-69-7 |

| Molecular Formula | |

| Molecular Weight | 228.06 g/mol |

| Physical State | White, air-stable solid |

| Primary Utility | Nucleophile in Suzuki-Miyaura Cross-Coupling |

The Solubility Matrix

The solubility profile of Potassium (4-methoxy-2-methylphenyl)trifluoroborate is dictated by the competition between its lipophilic aryl tail (4-methoxy-2-methylphenyl) and its highly polar, ionic head group (

Solvent Compatibility Table

The following data categorizes solvents based on their utility in reaction versus purification workflows.

| Solvent Class | Specific Solvent | Solubility Status | Operational Context |

| Polar Aprotic | Acetone | High | Primary Extraction Solvent. Used to separate the product from inorganic byproducts (KCl, KHF₂).[1][2] |

| Acetonitrile (MeCN) | High | Excellent reaction solvent, often used with H₂O.[1][2] | |

| DMF / DMSO | High | Soluble, but difficult to remove.[1][2] Use only if necessary for high-temperature couplings.[1][2] | |

| Polar Protic | Methanol (MeOH) | High | Good solubility, but can lead to solvolysis (formation of boronic esters) if heated for prolonged periods with acid.[1][2] |

| Water | Moderate | Often used as a co-solvent (e.g., THF:H₂O) to solubilize the inorganic base (K₂CO₃) during coupling.[1][2] | |

| Ethers | THF | Low/Moderate | Poor solubility alone.[1][2] Requires water (9:1 ratio) to be effective in Suzuki couplings.[1][2] |

| Diethyl Ether | Insoluble | Precipitation Agent. Used to crash the product out of acetone solutions during purification.[1][2] | |

| Non-Polar | Toluene | Low | Poor solubility.[1][2][3] Used in biphasic reaction systems (Toluene:H₂O).[1][2] |

| Hexanes / Pentane | Insoluble | Used to wash away organic impurities.[1][2] | |

| Chlorinated | DCM / Chloroform | Insoluble | Generally insoluble.[1][2] Can be used to wash away non-polar organic byproducts from the solid salt.[1][2] |

The "Solubility Switch" Mechanism

The utility of this reagent relies on a "Solubility Switch" technique.[2]

-

Reaction Phase: The compound must be dissolved.[1][2][4] Since it is insoluble in pure toluene or THF, water or alcohols are added as co-solvents to solvate the ionic head group, allowing the organic tail to participate in the palladium cycle.[1]

-

Purification Phase: The solubility difference between the organotrifluoroborate (soluble in acetone) and inorganic salts (insoluble in acetone) is the basis for its isolation.[1][2]

Experimental Workflows

The following protocols are designed to be self-validating. If the expected solubility behavior is not observed, check the water content of your solvents or the purity of the starting boronic acid.

Protocol A: Dissolution for Suzuki-Miyaura Coupling

Context: Standard cross-coupling with an aryl bromide.[1][2]

-

Solvent System Preparation: Prepare a degassed mixture of THF:Water (9:1) or Isopropanol:Water (2:1) .[1][2]

-

Loading: Charge the reaction vessel with Potassium (4-methoxy-2-methylphenyl)trifluoroborate (1.0 equiv), Aryl Halide (1.0 equiv), and Catalyst.

-

Addition: Add the solvent mixture. A clear or slightly turbid solution should form upon stirring.[1][2]

-

Troubleshooting: If the salt remains a clump at the bottom, add small aliquots of water until a fine suspension or solution is achieved.[2]

-

Protocol B: Purification via "Acetone Extraction" (The Gold Standard)

Context: Isolating the pure trifluoroborate salt from a crude synthesis mixture (e.g., from the corresponding boronic acid and KHF₂).[1]

-

Evaporation: Remove the reaction solvent (e.g., MeOH/Water) completely under reduced pressure.[1][2] You will be left with a crude solid containing the product and inorganic salts (KHF₂, KF).[1][2]

-

Extraction: Add hot Acetone (approx. 5-10 mL per gram of product) to the crude solid.

-

Filtration: Filter the hot suspension through a sintered glass funnel or Celite pad.[1][2]

-

Concentration: Concentrate the acetone filtrate to a minimum volume (until it becomes viscous or cloudy).

-

Precipitation: Slowly add Diethyl Ether (or Et₂O) to the concentrated acetone solution while stirring.

-

Collection: Filter the white solid and wash with pure Diethyl Ether. Dry under vacuum.[1][2]

Visualizing the Solubility Logic

The following diagram illustrates the purification logic based on the solubility differentials described above.

Caption: Purification workflow exploiting the differential solubility of Molander salts in Acetone vs. Ether.

References

-

Molander, G. A., & Ellis, N. (2007).[1][2] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1][2] Accounts of Chemical Research.

-

Darses, S., & Genêt, J. P. (2008).[1][2][5] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.

-

PubChem. (2025).[1][2] Potassium (4-methoxy-2-methylphenyl)trifluoroborate (CAS 850623-69-7).[1][2] National Library of Medicine.[1][2]

-

Molander, G. A., & Petrillo, D. E. (2008).[1][2][6] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[1][2][6] Organic Letters.

Sources

- 1. kanto.com.my [kanto.com.my]

- 2. Potassium (4-methoxy-2-methylphenyl)trifluoroborate | C8H9BF3KO | CID 44717233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

Technical Guide: Organotrifluoroborates – Discovery, Mechanism, and Application

Executive Summary

Organotrifluoroborates (

Part 1: The Historical Genesis

The utility of organoboron compounds in organic synthesis was long hampered by the inherent instability of boronic acids. The discovery of organotrifluoroborates offered a solution, stabilizing the boron center through the formation of a saturated, tetracoordinate "ate" complex.

The Timeline of Discovery

While early work by Chambers (1960s) explored perfluoroalkyltrifluoroborates, the field remained dormant until the mid-1990s. The pivotal moment occurred when E. Vedejs (1995) recognized that converting boronic acids to their trifluoroborate salts prevented anhydride formation, facilitating purification and storage.

However, the explosive adoption of these reagents is attributed to Gary A. Molander (University of Pennsylvania). Beginning in 2001, Molander’s group systematically demonstrated that these salts were not just stable storage forms but highly competent partners in palladium-catalyzed cross-coupling, often outperforming their boronic acid counterparts due to controlled release of the active species.

Figure 1: Chronological evolution of organotrifluoroborate chemistry from theoretical curiosity to clinical application.

Part 2: Mechanistic Architecture

The efficacy of organotrifluoroborates in cross-coupling relies on a counter-intuitive principle: they are catalytically inactive in their stable form.

The "Slow Release" Strategy

For transmetalation to occur, the tetracoordinate

-

Stability: The B-F bond is strong (approx. 140 kcal/mol), rendering the salt stable to oxidation and protodeboronation during storage.

-

Activation: Under basic aqueous conditions (e.g.,

), fluoride ligands are sequentially displaced by hydroxyls. -

The Reservoir Effect: Because the concentration of free boronic acid is kept low (steady-state), side reactions like homocoupling and oxidation are suppressed. This is the "Slow Release" mechanism.

The Acid-Base Paradox

While most Suzuki couplings are basic, certain hindered or electron-deficient trifluoroborates hydrolyze too slowly under standard basic conditions. In these specific cases, Lewis acids (like excess glass surface area or added

Figure 2: The mechanistic pathway illustrating the hydrolysis-dependent activation of organotrifluoroborates.[1]

Part 3: Synthesis & Preparation[2][3][4][5][6][7][8]

The preparation of potassium organotrifluoroborates is robust and scalable.[2][3] The standard method involves the treatment of a boronic acid or ester with potassium bifluoride (

Protocol: Synthesis of Potassium 1-Naphthyltrifluoroborate

This protocol is adapted from Molander et al. (Org.[4] Synth. 2005).[5]

Reagents:

-

1-Naphthaleneboronic acid (1.0 equiv)[4]

- (3.0 equiv)[4]

-

Methanol (Solvent A)

-

Distilled Water (Solvent B)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 1-naphthaleneboronic acid and Methanol. Stir until dissolved.

-

Fluorination: Prepare a saturated solution of

in distilled water (approx. 4.5 M). Add this dropwise to the boronic acid solution over 10 minutes.-

Observation: A thick white slurry will form immediately. This is the exothermic formation of the trifluoroborate.

-

-

Reaction: Stir the suspension vigorously at room temperature for 20 minutes.

-

Concentration: Remove the methanol and water via rotary evaporation (bath temp 45°C) until a dry solid remains.

-

Critical Step: Ensure the solid is completely dry to remove excess water.

-

-

Extraction: Add acetone to the solid residue.[6] The product (

) is soluble in acetone, while inorganic salts ( -

Filtration: Filter the mixture to remove the insoluble inorganic salts. Collect the filtrate.

-

Precipitation: Concentrate the acetone filtrate to a minimum volume. Add diethyl ether (or pentane) to precipitate the pure potassium organotrifluoroborate.

-

Isolation: Filter the white crystalline solid and dry under vacuum.

Yield: Typically >90%. Purity: Products are usually analytically pure and require no chromatography.

Part 4: The Suzuki-Miyaura Paradigm Shift

Organotrifluoroborates have largely replaced boronic acids in high-throughput screening due to their precise stoichiometry.

Comparative Analysis: Boron Species

| Feature | Boronic Acids ( | Boronate Esters ( | Organotrifluoroborates ( |

| Atom Economy | Poor (Trimerizes to Boroxine) | Moderate (Loss of pinacol) | Excellent |

| Stability | Variable (Air/Moisture sensitive) | Good | Indefinite (Air/Water Stable) |

| Stoichiometry | Uncertain (due to dehydration) | Precise | Precise (Crystalline) |

| Reactivity | High (often requires slow addition) | Moderate | Controlled (Slow Release) |

| Purification | Chromatography often needed | Chromatography needed | Crystallization (No Column) |

Standard Coupling Protocol (Molander Conditions)

This "universal" condition works for a wide range of aryl and heteroaryl trifluoroborates.

Reagents:

-

Aryl Halide (

, 1.0 equiv) -

Potassium Aryltrifluoroborate (

, 1.05 equiv) -

Catalyst:

(2-5 mol%) -

Base:

(3.0 equiv) -

Solvent: THF/Water (10:1) or i-PrOH/Water (2:1)[7]

Workflow:

-

Charge: Add aryl halide, trifluoroborate, catalyst, and base to a reaction vial.

-

Solvent: Add the solvent mixture. Note: Water is strictly required to facilitate hydrolysis.

-

Degas: Sparge with argon or nitrogen for 5 minutes.

-

Heat: Seal the vessel and heat to 80°C (THF) or Reflux (i-PrOH) for 4-12 hours.

-

Workup: Dilute with water and extract with ethyl acetate. The inorganic boron byproducts remain in the aqueous phase.

Part 5: Advanced Applications (PET Imaging)

Beyond synthesis, organotrifluoroborates have revolutionized Positron Emission Tomography (PET). The strong B-F bond allows for the rapid introduction of

Mechanism:

Unlike traditional C-F bond formation (which requires harsh conditions), B-F bond formation is reversible under acidic conditions.

Advantage: This allows for late-stage radiolabeling of peptides and proteins in aqueous media at room temperature, a critical capability for fragile biomolecules.

References

-

Vedejs, E., et al. "Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids." Journal of Organic Chemistry, 1995.

-

Molander, G. A., & Biolatto, B. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates."[8] Journal of Organic Chemistry, 2003.[8]

-

Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling." Journal of the American Chemical Society, 2012.

-

Perrin, D. M., et al. "[(18)F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications." Accounts of Chemical Research, 2016.

Sources

- 1. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 2. (PDF) KHF2 and glassware [academia.edu]

- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: NMR Characterization of Potassium (4-methoxy-2-methylphenyl)trifluoroborate

Executive Summary

Potassium (4-methoxy-2-methylphenyl)trifluoroborate (CAS: 850623-69-7) is a specialized organoboron reagent utilized primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] As an air- and moisture-stable alternative to its boronic acid counterpart, this salt facilitates the introduction of the electron-rich, sterically hindered 4-methoxy-2-methylphenyl moiety into complex pharmacophores.

This guide provides a comprehensive technical analysis of the

Part 1: Chemical Context & Structural Analysis

The structural integrity of this compound relies on the stability of the trifluoroborate anion (

Structural Diagnostics

-

Electronic Environment: The phenyl ring is highly electron-rich due to the synergistic electron-donating effects (EDG) of the methoxy group (resonance) and the methyl group (induction/hyperconjugation).

-

Steric Environment: The methyl group at the ortho position (C2) introduces steric strain relative to the boron center, which can influence the chemical shift of the ortho protons and the boron-bearing carbon.

-

Boron Quadrupole: The presence of Boron (

and

DOT Diagram: Structural Logic & Numbering

The following diagram illustrates the atom numbering scheme used for the NMR assignment and the electronic influences on the ring protons.

Caption: Structural logic dictating the multiplicity and electronic environment of the aromatic protons.

Part 2: Experimental Protocol for NMR Acquisition

To obtain high-fidelity spectra, sample preparation must account for the ionic nature of the trifluoroborate salt.

Solvent Selection

-

Primary Recommendation: Acetone-

or DMSO--

Reasoning: Potassium organotrifluoroborates exhibit excellent solubility in polar aprotic solvents. Acetone-

often provides sharper resolution for the aromatic multiplets compared to the more viscous DMSO- -

Avoid: Chloroform-

(

-

Sample Preparation Steps

-

Weighing: Measure 15–20 mg of the solid salt.

-

Dissolution: Add 0.6 mL of Acetone-

(or DMSO- -

Clarification: If the solution appears cloudy (presence of inorganic salts like KHF

from synthesis), filter through a small plug of cotton or glass wool directly into the NMR tube. -

Reference: Ensure the solvent contains TMS (tetramethylsilane) or reference the residual solvent peak (Acetone-

:

Acquisition Parameters

- H NMR: Standard 16 scans.

- C NMR: Minimum 512 scans. The quaternary carbons (C-ipso, C-O, C-Me) require higher signal-to-noise ratios.

-

Pulse Delay: Set

seconds to allow relaxation of the quaternary carbons.

Part 3: Representative NMR Data & Interpretation

The following data represents the characteristic shifts expected for this compound in DMSO-

Table 1: H NMR Data (500 MHz, DMSO- )

| Position | Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |

| H-6 | 7.15 – 7.25 | Doublet (d) | 1H | Aromatic H (Ortho to BF | |

| H-3 | 6.60 – 6.65 | Singlet (s) | 1H | - | Aromatic H (Ortho to Me/OMe) |

| H-5 | 6.55 – 6.60 | Doublet (d) or dd | 1H | Aromatic H (Ortho to OMe) | |

| OMe | 3.68 – 3.72 | Singlet (s) | 3H | - | Methoxy group (-OCH |

| Me | 2.25 – 2.35 | Singlet (s) | 3H | - | Aryl Methyl group (-CH |

Detailed Interpretation:

-

H-3 (Singlet): This is the most diagnostic signal. Located between the methyl group at C2 and the methoxy group at C4, this proton has no adjacent neighbors, resulting in a singlet (or a very fine doublet due to long-range coupling).

-

H-6 vs H-5: H-6 is typically more deshielded (downfield) than H-5 due to its proximity to the trifluoroborate group and lack of direct ortho-oxygenation. H-5 is strongly shielded by the ortho-methoxy group.

Table 2: C NMR Data (125 MHz, DMSO- )

| Position | Shift ( | Type | Notes |

| C-4 | 157.5 – 159.0 | C | Ipso to OMe (Deshielded) |

| C-2 | 139.0 – 141.0 | C | Ipso to Methyl |

| C-6 | 130.5 – 132.0 | CH | Aromatic CH |

| C-1 | Not Observed / Broad | C | Diagnostic: Ipso to Boron (Quadrupolar broadening) |

| C-3 | 110.0 – 112.0 | CH | Shielded by OMe |

| C-5 | 105.0 – 107.0 | CH | Shielded by OMe |

| OMe | 54.5 – 55.5 | CH | Methoxy Carbon |

| Me | 21.0 – 22.5 | CH | Methyl Carbon |

Critical Analysis of

-

The Missing Carbon (C-1): The carbon attached to the boron atom (C-1) is often not observed in standard

C spectra. The nuclear quadrupole moment of boron causes rapid relaxation, broadening the signal into the baseline. This is a confirmation of the C-B bond, not a missing impurity. -

C-F Coupling: While less common in low-resolution spectra, the carbons may show coupling to the fluorine atoms (

is not applicable, but long range through space is possible). However, the primary feature is the broadening of C-1.

Part 4: Troubleshooting & Stability Checks

A critical aspect of working with trifluoroborates is ensuring they have not hydrolyzed back to the boronic acid, which can occur in acidic media or prolonged exposure to wet solvents.

DOT Diagram: Stability & Hydrolysis Pathway

Caption: Pathway of potential sample degradation observable via NMR.

Validation Checklist

-

F NMR Check: If available, run a quick

-

Solubility Check: The salt should dissolve fully in Acetone-

. Insoluble white solids are likely inorganic salts (KCl/KHF

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

An In-Depth Technical Guide to 19F and 11B NMR Spectra of Aryltrifluoroborates

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Nuclear Magnetic Resonance (NMR) spectroscopy as applied to potassium aryltrifluoroborates (ArBF₃K). We will delve into the core principles and practical applications of both ¹⁹F and ¹¹B NMR, offering field-proven insights to facilitate robust structural characterization and analysis.

The Ascendancy of Aryltrifluoroborates in Modern Chemistry

Potassium aryltrifluoroborates have emerged as exceptionally versatile and stable precursors in organic synthesis and medicinal chemistry. Their enhanced stability compared to boronic acids makes them ideal reagents for a wide array of transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] In drug discovery, the incorporation of fluorine into molecules is a common strategy to modulate metabolic stability and binding affinity.[3][4] Consequently, aryltrifluoroborates are pivotal building blocks. The precise characterization of these molecules is paramount, and NMR spectroscopy serves as the primary analytical tool. This guide focuses on the two most informative nuclei for this class of compounds: ¹⁹F and ¹¹B.

¹⁹F NMR Spectroscopy: The High-Resolution Reporter

The ¹⁹F nucleus is a superb probe for NMR analysis due to its intrinsic properties. It has a nuclear spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, rendering it nearly as sensitive as ¹H NMR.[1][2][3] Furthermore, the absence of endogenous fluorine in most biological systems makes ¹⁹F NMR an exceptionally powerful tool for studying drug-target interactions with zero background interference.[5][6]

Chemical Shifts (δF): An Electronic Fingerprint

The chemical shift range in ¹⁹F NMR is vast, often spanning over 400 ppm, which provides outstanding signal dispersion.[6][7] For potassium aryltrifluoroborates, the three equivalent fluorine atoms attached to the boron center typically resonate in a well-defined region, generally between -129 and -141 ppm (relative to CFCl₃).[1][2]

The precise chemical shift is highly sensitive to the electronic environment of the aryl ring. Electron-withdrawing groups (e.g., -NO₂, -CN) on the ring deshield the fluorine nuclei, causing a downfield shift (less negative δ value). Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) cause an upfield shift (more negative δ value). This predictable correlation allows for a nuanced understanding of the electronic structure of the molecule.

Spin-Spin Coupling (J): Probing the B-F Bond

In an ideal scenario, the ¹⁹F spectrum of an aryltrifluoroborate should appear as a quartet, resulting from coupling to the ¹¹B nucleus (I=3/2). However, the observation of this coupling is often complicated by the properties of boron, as will be discussed in Section 3. When resolved, the one-bond coupling constant, ¹J(¹⁹F-¹¹B), provides direct evidence of the B-F bond. The magnitude of this coupling can be influenced by the solvent and temperature.[2]

Additionally, the ¹⁹F nucleus will couple to the less abundant ¹⁰B isotope (I=3, ~20% abundance), which can sometimes be observed as a broader, underlying septet. More commonly, the signal appears as a single sharp peak or a partially resolved multiplet, depending on the relaxation effects of the boron nucleus.

¹¹B NMR Spectroscopy: The Quadrupolar Challenge

While ¹⁹F NMR offers high resolution, ¹¹B NMR provides direct information about the coordination state of the boron atom. The two naturally occurring boron isotopes are ¹¹B (~80% abundance, I=3/2) and ¹⁰B (~20% abundance, I=3). Both are quadrupolar nuclei, meaning they have a non-spherical distribution of nuclear charge. This property is the single most important factor governing the appearance of ¹¹B NMR spectra.

The Impact of Quadrupolar Relaxation

A quadrupolar nucleus interacts with the local electric field gradient at the nucleus. For molecules in solution, this interaction provides a highly efficient mechanism for nuclear relaxation. The consequence is a rapid decay of the NMR signal, which, through the Fourier transform, results in broad spectral lines.[1][2][8] The symmetry around the boron atom dictates the efficiency of this relaxation; more symmetric environments (like the tetrahedral BF₄⁻ anion) lead to slower relaxation and sharper lines, while less symmetric environments lead to faster relaxation and broader lines.

This rapid relaxation is the primary reason why the scalar coupling between ¹¹B and ¹⁹F is often not resolved in the ¹¹B spectrum. The relaxation rate is faster than the inverse of the coupling constant, effectively decoupling the interaction and collapsing the expected quintet (from coupling to four equivalent ¹⁹F nuclei, following 2nI+1 rule where I=1/2 is not applicable here, but rather a 1:1:1:1 quartet from coupling to ¹¹B) into a single broad peak.[8]

Caption: The influence of ¹¹B quadrupolar relaxation on NMR spectra.

Chemical Shifts (δB): Distinguishing Boron Species

Despite the line broadening, ¹¹B NMR is invaluable. The chemical shift of boron is highly indicative of its coordination number.

-

Tricoordinate Boron (sp²): Found in boronic acids, these species are deshielded and appear far downfield, typically in the range of +25 to +35 ppm.[9][10]

-

Tetracoordinate Boron (sp³): Found in aryltrifluoroborate salts, the boron is more shielded and appears significantly upfield, usually between +1 and +5 ppm (relative to BF₃·OEt₂).[9]

This clear separation makes ¹¹B NMR an excellent tool for monitoring the conversion of a boronic acid to its corresponding trifluoroborate salt. The disappearance of the signal at ~30 ppm and the appearance of a new signal at ~3 ppm is an unambiguous indicator of a successful reaction.[10]

Integrated Data Analysis: A Self-Validating System

Relying on a single spectrum can be misleading. A robust characterization of an aryltrifluoroborate requires the synthesis of information from ¹H, ¹⁹F, and ¹¹B NMR.

-

¹H NMR: Confirms the structure of the aryl group.

-

¹⁹F NMR: Confirms the presence of the -BF₃ moiety via its characteristic chemical shift. The multiplicity (or lack thereof) gives insight into the ¹¹B relaxation rate.

-

¹¹B NMR: Unambiguously confirms the tetracoordinate (sp³) nature of the boron atom, verifying the formation of the salt.

This multi-faceted approach creates a self-validating system where each piece of data corroborates the others, leading to an authoritative structural assignment.

Table 1: Representative ¹⁹F and ¹¹B NMR Data for Potassium Aryltrifluoroborates (in DMSO-d₆)

| Compound (K[ArBF₃]) | Ar Substituent | δ ¹⁹F (ppm) | δ ¹¹B (ppm) | ¹J(¹⁹F-¹¹B) (Hz) |

| 1 | 4-OCH₃ | -138.3 | 3.2 | 48.2 |

| 2 | 4-CH₃ | -137.4 | 3.4 | 48.8 |

| 3 | H | -136.2 | 3.6 | 50.3 |

| 4 | 4-F | -136.5 | 3.5 | 50.0 |

| 5 | 4-Cl | -135.5 | 3.6 | 51.5 |

| 6 | 4-CF₃ | -133.9 | 3.9 | 54.0 |

| 7 | 3-NO₂ | -133.2 | 4.0 | 55.6 |

Data synthesized from Oliveira, et al. (2009).[1][2] The trend is clear: electron-withdrawing groups cause a downfield shift in both ¹⁹F and ¹¹B spectra and increase the magnitude of the coupling constant.

Experimental Protocols: From Sample to Spectrum

Acquiring high-quality NMR data requires careful attention to detail in both sample preparation and instrument setup.

Caption: A standard workflow for NMR analysis of aryltrifluoroborates.

Protocol for Sample Preparation

Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred due to the excellent solubility of potassium salts.[2] For less polar trifluoroborates, acetone-d₆ or acetonitrile-d₃ can be suitable alternatives.

-

Weighing: Accurately weigh 10-20 mg of the potassium aryltrifluoroborate salt directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Mixing: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogenous solution is required for high-resolution NMR.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Sealing: Cap the NMR tube securely. Label it clearly.

Protocol for ¹⁹F NMR Data Acquisition

Causality: Proton decoupling is standard for ¹⁹F NMR to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper signals for the fluorine atoms of interest.[7]

-

Instrument Setup: Select a spectrometer equipped with a probe capable of observing ¹⁹F. Tune and match the probe for the ¹⁹F frequency.

-

Sample Insertion: Insert the NMR tube into the spinner and place it in the magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Program: Load a standard ¹⁹F pulse program with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Acquisition Parameters:

-

Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) centered around -140 ppm to ensure the signal is captured.

-

Acquisition Time (AQ): Set to at least 1-2 seconds for good digital resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

-

Number of Scans (NS): Start with 16 or 32 scans; increase for dilute samples.

-

-

Acquisition: Acquire the Free Induction Decay (FID).

-

Processing: Fourier transform the FID, apply phase correction, and reference the spectrum. For aryltrifluoroborates, an external reference of CFCl₃ (0 ppm) is standard, though internal references can also be used.

Protocol for ¹¹B NMR Data Acquisition

Causality: Due to the broad lines expected for ¹¹B, a shorter acquisition time and no relaxation delay (or a very short one) are often used to improve the signal-to-noise ratio per unit time. A modified pulse sequence may improve resolution.[1]

-

Instrument Setup: Tune and match the probe for the ¹¹B frequency.

-

Locking and Shimming: Use the same lock and shim values from the ¹⁹F acquisition.

-

Pulse Program: Load a standard ¹¹B pulse program with proton decoupling.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width of ~200 ppm centered around +10 ppm.

-

Acquisition Time (AQ): A shorter AQ (e.g., 0.1-0.2 s) is acceptable due to the rapid signal decay.

-

Relaxation Delay (D1): Set to a short value, e.g., 0.1 s.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is often necessary due to the lower sensitivity and broad lines.

-

-

Acquisition: Acquire the FID.

-

Processing: Apply a line-broadening factor (e.g., 10-50 Hz) during Fourier transformation to improve the signal-to-noise of the broad peak. Phase and reference the spectrum to an external standard of BF₃·OEt₂ (0 ppm).

Conclusion

The dual analysis of aryltrifluoroborates by ¹⁹F and ¹¹B NMR spectroscopy provides a powerful, self-validating methodology for structural elucidation. ¹⁹F NMR delivers high-resolution data sensitive to the electronic nature of the aryl substituent, while ¹¹B NMR offers an unambiguous confirmation of the tetracoordinate boron center, crucial for distinguishing the product from its boronic acid precursor. By understanding the fundamental principles, particularly the impact of ¹¹B's quadrupolar nature, researchers can confidently interpret their spectra, accelerate their research, and ensure the integrity of their chemical entities in synthesis and drug development pipelines.

References

-

Casey, W. H., et al. (2019). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Geochimica et Cosmochimica Acta, 244, 173-181. [Link]

-

Wiberg, K. B., & Hammer, J. D. (1998). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 63(11), 3698-3704. [Link]

-

MR Resources. (2021). 19F NMR of Pharmaceuticals. YouTube. [Link]

-

Ramesh, R., & Kumar, A. (2022). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 27(15), 4983. [Link]

-

Peng, J. W. (2017). 19F-NMR in target-based drug discovery. Future Medicinal Chemistry, 9(16), 1935-1949. [Link]

-

Power, W. P. (2023). Why we are unable to see B-F splittings in 11B or 19F NMR? ResearchGate. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Oliveira, C. C., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

Stebbins, J. F., & Ellsworth, S. E. (2001). Three-Coordinated Boron-11 Chemical Shifts in Borates. Inorganic Chemistry, 40(24), 6238-6244. [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry. [Link]

-

Kim, H., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au, 4(10), 3629-3636. [Link]

-

Oliveira, C. C., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Chapin, B. M., & Sumerlin, B. S. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15911-15917. [Link]

-

Krimmer, S. G., et al. (2019). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 58(42), 15009-15013. [Link]

Sources

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. par.nsf.gov [par.nsf.gov]

Introduction: The Significance of C₈H₉BF₃KO

An In-depth Technical Guide to the Molecular Weight of Potassium (4-methoxy-2-methylphenyl)trifluoroborate (C₈H₉BF₃KO)

This guide provides a comprehensive analysis of the molecular weight of Potassium (4-methoxy-2-methylphenyl)trifluoroborate, a compound with the chemical formula C₈H₉BF₃KO. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document details the theoretical calculation of its molecular weight and outlines advanced analytical methodologies for its empirical verification. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to compound characterization.

Potassium (4-methoxy-2-methylphenyl)trifluoroborate is a member of the versatile class of organotrifluoroborate salts. These reagents are increasingly pivotal in modern organic chemistry, primarily for their role as stable, crystalline, and easy-to-handle precursors for boronic acids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The precise molecular weight of this compound is a cornerstone of its utility, directly influencing stoichiometric calculations for reactions, characterization, and quality control. An accurate understanding and verification of the molecular weight ensure reproducibility and success in synthesizing complex molecules, including active pharmaceutical ingredients.

Theoretical Molecular Weight: A Foundational Calculation

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. For C₈H₉BF₃KO, this is calculated using the standard atomic weights of each element. The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is critical for high-resolution mass spectrometry analysis.

Data Presentation: Atomic Contributions to Molecular Weight

The table below provides a detailed breakdown of the molecular weight calculation for Potassium (4-methoxy-2-methylphenyl)trifluoroborate.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) | Monoisotopic Mass (Da) | Total Contribution (Da) |

| Carbon | C | 8 | 12.011 | 96.088 | 12.000000 | 96.000000 |

| Hydrogen | H | 9 | 1.008 | 9.072 | 1.007825 | 9.070425 |

| Boron | B | 1 | 10.81 | 10.81 | 11.009305 | 11.009305 |

| Fluorine | F | 3 | 18.998 | 56.994 | 18.998403 | 56.995209 |

| Potassium | K | 1 | 39.098 | 39.098 | 38.963707 | 38.963707 |

| Oxygen | O | 1 | 15.999 | 15.999 | 15.994915 | 15.994915 |

| Total | 228.061 g/mol | 228.033561 Da |

As confirmed by the PubChem database, the molecular weight is approximately 228.06 g/mol , and the monoisotopic mass is 228.033561 Da[1]. This theoretical value serves as the benchmark against which all experimental determinations are compared.

Experimental Workflow for Molecular Weight Verification

A multi-faceted analytical approach is essential to unambiguously confirm the molecular weight and establish the structural integrity of a compound like C₈H₉BF₃KO. This involves a combination of high-resolution mass spectrometry for exact mass determination and NMR spectroscopy for structural elucidation, complemented by elemental analysis for bulk purity confirmation.

Caption: Overall workflow for the characterization of C₈H₉BF₃KO.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the most direct method for determining the molecular weight of a pure compound. For an ionic species like a potassium salt, Electrospray Ionization (ESI) is the preferred technique as it is a "soft" ionization method that generates intact molecular ions from solution. We choose Time-of-Flight (TOF) analysis for its high mass accuracy and resolution. The compound is expected to be analyzed in negative ion mode to observe the trifluoroborate anion after the loss of the potassium cation.

Trustworthiness: The self-validating nature of this protocol lies in the high precision of the mass measurement. A modern TOF analyzer can provide mass accuracy within 5 parts per million (ppm), which allows for the confident determination of the elemental formula. The observed isotopic pattern must also match the theoretical pattern for a molecule containing one boron atom.

The expected ion to be observed would be the trifluoro(4-methoxy-2-methylphenyl)boranuide anion, [C₈H₉BF₃O]⁻.

-

Theoretical Monoisotopic Mass of [C₈H₉BF₃O]⁻: 228.033561 Da (M) - 38.963707 Da (K⁺) = 189.069854 Da

An experimental mass measurement of ~189.0699 Da would provide strong evidence for the proposed structure and, by extension, the molecular weight of the parent salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR does not directly measure molecular weight, it is indispensable for confirming the chemical structure. The presence of specific nuclei (¹H, ¹³C, ¹¹B, ¹⁹F) in C₈H₉BF₃KO makes multi-nuclear NMR a powerful characterization tool. The integration of proton signals in ¹H NMR can confirm the ratio of hydrogen atoms (9H), while the number of signals in the ¹³C NMR spectrum confirms the number of unique carbon atoms (8C). ¹⁹F and ¹¹B NMR are crucial for confirming the integrity of the trifluoroborate group. This structural confirmation is a prerequisite for assigning the correct molecular weight to the correct molecule.

Elemental Analysis

Elemental analysis is a classic technique that provides the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis) in a sample. This bulk property analysis complements mass spectrometry, which analyzes individual ions. By comparing the experimentally determined percentages to the theoretical values, one can confirm the empirical formula and assess the purity of the sample.

-

Theoretical Composition of C₈H₉BF₃KO:

-

Carbon (C): (96.088 / 228.061) * 100% = 42.13%

-

Hydrogen (H): (9.072 / 228.061) * 100% = 3.98%

-

Experimental values within ±0.4% of these theoretical percentages are considered acceptable confirmation of the elemental composition.

Detailed Protocol: HRMS Analysis via ESI-TOF

This protocol outlines the steps for the verification of the molecular formula of Potassium (4-methoxy-2-methylphenyl)trifluoroborate.

Objective: To determine the exact mass of the trifluoro(4-methoxy-2-methylphenyl)boranuide anion with <5 ppm error.

Materials:

-

Potassium (4-methoxy-2-methylphenyl)trifluoroborate sample

-

HPLC-grade Methanol (MeOH)

-

Calibrant solution (e.g., sodium formate or Agilent ESI-L Low Concentration Tuning Mix)

-

Microsyringe and infusion pump

-

High-Resolution ESI-TOF Mass Spectrometer

Workflow Diagram:

Caption: Step-by-step workflow for HRMS analysis of C₈H₉BF₃KO.

Methodology:

-

Instrument Calibration:

-

Causality: A robust external calibration is crucial for achieving high mass accuracy. The calibrant solution contains compounds with known masses across the desired m/z range.

-

Procedure: Calibrate the ESI-TOF instrument in negative ion mode according to the manufacturer's protocol. Ensure the root mean square (RMS) error of the calibration is below 1 ppm.

-

-

Sample Preparation:

-

Causality: The sample must be fully dissolved at a low concentration to ensure efficient ionization and prevent detector saturation. Methanol is a suitable solvent as it is polar and volatile.

-

Procedure: Prepare a stock solution of the compound in methanol at approximately 1 mg/mL. Dilute this solution to a final concentration of ~0.1 mg/mL for infusion.

-

-

Sample Infusion and Data Acquisition:

-

Causality: Direct infusion provides a stable and continuous stream of ions, which is ideal for signal averaging and achieving high-resolution data.

-

Procedure:

-

Set the mass spectrometer to negative ion ESI mode.

-

Key parameters: Capillary voltage ~3.5 kV, drying gas (N₂) temperature ~300 °C, nebulizer pressure ~1 bar.

-

Infuse the sample solution into the ESI source using a syringe pump at a flow rate of 5 µL/min.

-

Acquire data over a mass range of m/z 50-500 for approximately 1-2 minutes to obtain a high-quality averaged spectrum.

-

-

-

Data Analysis:

-

Causality: The acquired spectrum is processed to identify the peak corresponding to the target ion. Its measured m/z is compared against the calculated theoretical value.

-

Procedure:

-

Locate the most intense peak in the spectrum, expected around m/z 189.07.

-

Using the instrument software, determine the centroid of this peak to at least four decimal places.

-

Calculate the mass error in ppm using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10⁶

-

A result of <5 ppm confirms the elemental composition of the anion.

-

-

Conclusion

The molecular weight of Potassium (4-methoxy-2-methylphenyl)trifluoroborate (C₈H₉BF₃KO) is theoretically calculated to be 228.06 g/mol . This guide outlines a rigorous, multi-technique approach for the empirical validation of this fundamental property. By integrating the precision of High-Resolution Mass Spectrometry with the structural detail from NMR and the bulk purity confirmation from Elemental Analysis, researchers can establish a self-validating system of characterization. This ensures the identity, purity, and quality of the compound, which is paramount for its successful application in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44717233, Potassium (4-methoxy-2-methylphenyl)trifluoroborate. Retrieved from [Link].

Sources

safety and hazards of potassium trifluoroborate salts

Part 1: Executive Summary

Potassium organotrifluoroborates (

However, their reputation for stability can breed complacency. While

Part 2: Chemical Architecture & Stability Mechanisms

To understand the safety profile, one must understand the stability mechanism. Unlike trivalent boronic acids (

However, this stability is kinetic, not thermodynamic. In solution, an equilibrium exists that is the source of both their reactivity (in Suzuki-Miyaura coupling) and their hazard profile.

DOT Diagram 1: The Hydrolytic Equilibrium & Hazard Release

Caption: Figure 1. The hydrolytic pathway of trifluoroborates. Note that the release of reactive boron species is inextricably linked to the release of fluoride/HF.

Part 3: Hazard Identification & Toxicology

The "Trojan Horse" Effect

The primary hazard of

-

Mechanism: In the presence of strong acids (often used in workups) or Lewis acids (e.g.,

, -

Bone Sequestration: Chronic exposure to dust or solutions can lead to fluorosis. The fluoride ion has a high affinity for calcium, potentially causing hypocalcemia if large systemic exposure occurs.

Comparative Hazard Profile

| Feature | Boronic Acids ( | Potassium Trifluoroborates ( |